molecular formula C14H19Cl2NO B178343 3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL CAS No. 182621-51-8

3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL

Cat. No.: B178343
CAS No.: 182621-51-8
M. Wt: 288.2 g/mol
InChI Key: RWSLGEHCZNXJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL is a chemical compound with the molecular formula C14H19Cl2NO It is a piperidine derivative that contains a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL typically involves the reaction of 3,4-dichlorophenylacetonitrile with a piperidine derivative. One common method includes the reduction of 3,4-dichlorophenylacetonitrile using lithium aluminum hydride (LiAlH4) in dry diethyl ether under an inert nitrogen atmosphere . This reaction yields the desired piperidine derivative, which can then be further processed to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors in the body, potentially affecting neurotransmitter systems . The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(3,4-Dichlorophenyl)piperidin-3-YL)propan-1-OL is unique due to the combination of the piperidine ring and the 3,4-dichlorophenyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the dichlorophenyl group enhances its potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[3-(3,4-dichlorophenyl)piperidin-3-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO/c15-12-4-3-11(9-13(12)16)14(6-2-8-18)5-1-7-17-10-14/h3-4,9,17-18H,1-2,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSLGEHCZNXJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(CCCO)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448967
Record name 3-(3-(3,4-DICHLOROPHENYL)PIPERIDIN-3-YL)PROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182621-51-8
Record name 3-(3-(3,4-DICHLOROPHENYL)PIPERIDIN-3-YL)PROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of dry HCl.OEt2 was added to a solution of piperidine (7) (20.2 g, 54.36 mmol) in MeOH (200 mL) until pH˜1. The mixture was stirred at room temperature for 30 minutes. Solvent was evaporated, the residue was dissolved in CH2Cl2 (300 mL) and stirred with 1N NaOH (100 mL) for 15 minutes. The solvent was separated, washed with NaHCO3, and dried over MaSO4. The crude oil was purified by flash chromatography (CH2Cl2-MeOH(saturated with NH3)/95:5) to give a white solid (13.25 g, 84.6%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
piperidine
Quantity
20.2 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
84.6%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Clc1ccc(C2(CCCOC3CCOCC3)CCCNC2)cc1Cl
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.